molecular formula C16H18FNO2S3 B2605362 4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1704637-89-7

4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No. B2605362
M. Wt: 371.5
InChI Key: MZGCZKUEAYMHSA-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains a fluorine atom, a methyl group, a sulfonyl group, a thiophene ring, and a thiazepane ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the sulfonyl group could potentially influence properties such as polarity, solubility, and stability .

Scientific Research Applications

Agrochemicals: Pesticides

Overview

The compound’s structural features make it a potential candidate for novel pesticides.

Application Summary

Experimental Methods

Results and Data

These applications highlight the versatility of 4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane across different scientific domains. Further research will refine its potential and broaden its impact in these fields. 🌟

Future Directions

The future directions for research on this compound would likely depend on its potential applications. These could range from medicinal chemistry (if it has biological activity) to materials science (if it has interesting physical properties) .

properties

IUPAC Name

4-(4-fluoro-2-methylphenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S3/c1-12-11-13(17)4-5-16(12)23(19,20)18-7-6-15(22-10-8-18)14-3-2-9-21-14/h2-5,9,11,15H,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGCZKUEAYMHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

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